molecular formula C13H25N3O2 B14787133 N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

Cat. No.: B14787133
M. Wt: 255.36 g/mol
InChI Key: OJUSYLLHSOOQJG-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via amination reactions, often using reagents such as amines and acyl chlorides.

    Attachment of the Ethylacetamide Group: The ethylacetamide group is attached through acylation reactions, using reagents like ethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres.

    Substitution: Nucleophiles like halides, amines; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
  • N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
  • N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylacetamide

Uniqueness

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylacetamide group, in particular, may influence its solubility, stability, and interaction with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3

InChI Key

OJUSYLLHSOOQJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C

Origin of Product

United States

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